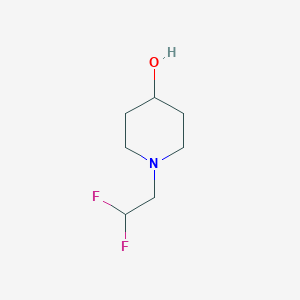
1-(2,2-Difluoroethyl)piperidin-4-ol
Descripción general
Descripción
“1-(2,2-Difluoroethyl)piperidin-4-ol” is an organic compound with the molecular formula C7H13F2NO . It has a molecular weight of 165.18 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2,2-Difluoroethyl)piperidin-4-ol” is 1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2 . This code provides a specific representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation
- Selective Estrogen Receptor Modulators (SERMs) Development : A study designed chiral piperidin-4-ols as potential SERMs, highlighting the role of piperidine derivatives in developing novel therapeutic agents (Yadav et al., 2011).
Fluorescence Probes in Medical Research
- Redox Reaction-Based Fluorescent Probe : Piperidin-4-ol derivatives were used in synthesizing a reversible fluorescent probe, demonstrating its application in detecting redox cycles in living cells, which is vital for biological and medical research (Wang, Ni, & Shao, 2016).
Molecular Structure and Tautomerism
- Tautomeric Switching System : Research involving flexible piperidine units in specific molecular structures showed that a controlled shift in tautomeric equilibrium could be achieved, which is significant in the study of molecular dynamics and pharmaceuticals (Antonov et al., 2013).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Piperidine derivatives were explored for their corrosion inhibition properties on iron, highlighting their potential in industrial applications, especially in corrosion prevention (Kaya et al., 2016).
Nanotechnology and Catalysis
- Synthesis Using Nano Magnetite : Utilization of nano magnetite for synthesizing piperidin-4-ol derivatives showcases the integration of nanotechnology in chemical synthesis, paving the way for more efficient and environmentally friendly chemical processes (Mokhtary & Torabi, 2017).
Drug Development and Characterization
- Anticonvulsant Drug Development : Studies on piperidin-4-ol derivatives revealed their potential in developing new anticonvulsant drugs, contributing to advancements in treatments for neurological disorders (Georges et al., 1989).
Safety And Hazards
“1-(2,2-Difluoroethyl)piperidin-4-ol” is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOIWDWSGHFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)


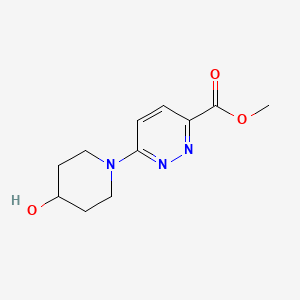
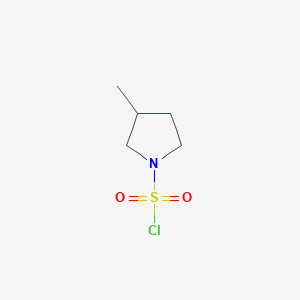


![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
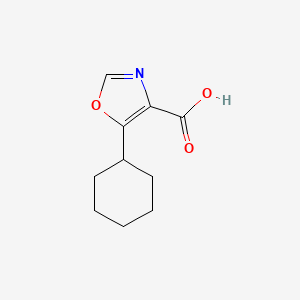

![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

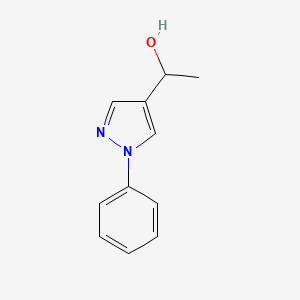
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)